6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
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Overview
Description
6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a chromenone moiety, an acetylamino group, and a hexanoic acid chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps:
Synthesis of the chromenone moiety: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation.
Formation of the acetylamino group: The chromenone derivative is then reacted with chloroacetyl chloride to introduce the acetyl group, followed by amination with hexanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl groups in the chromenone structure can yield reduced forms of the compound.
Substitution: The acetylamino group can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the chromenone moiety.
Reduction: Reduced forms of the chromenone structure.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)pentanoic acid: Similar structure with a pentanoic acid chain instead of hexanoic acid.
6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid: Similar structure with a butanoic acid chain.
Uniqueness
6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific combination of the chromenone moiety, acetylamino group, and hexanoic acid chain. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-12-13(2)19(24)26-16-10-14(7-8-15(12)16)25-11-17(21)20-9-5-3-4-6-18(22)23/h7-8,10H,3-6,9,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
JPPKPDUGZLBDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
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